molecular formula C14H12O4 B6397692 5-Hydroxy-3-(3-hydroxymethylphenyl)benzoic acid CAS No. 1261889-67-1

5-Hydroxy-3-(3-hydroxymethylphenyl)benzoic acid

Cat. No.: B6397692
CAS No.: 1261889-67-1
M. Wt: 244.24 g/mol
InChI Key: NKLQGYOHXSSQQX-UHFFFAOYSA-N
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Description

5-Hydroxy-3-(3-hydroxymethylphenyl)benzoic acid is a benzoic acid derivative featuring a hydroxyl group at position 5 and a 3-hydroxymethylphenyl substituent at position 3 of the aromatic ring.

Properties

IUPAC Name

3-hydroxy-5-[3-(hydroxymethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-8-9-2-1-3-10(4-9)11-5-12(14(17)18)7-13(16)6-11/h1-7,15-16H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLQGYOHXSSQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689071
Record name 5-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-67-1
Record name 5-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-Hydroxy-3-(3-hydroxymethylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the condensation of 3-hydroxybenzaldehyde with 3-hydroxymethylphenylboronic acid under specific reaction conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out in an organic solvent like ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Hydroxy-3-(3-hydroxymethylphenyl)benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

5-Hydroxy-3-(3-hydroxymethylphenyl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-(3-hydroxymethylphenyl)benzoic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through antioxidant mechanisms, scavenging free radicals, and reducing oxidative stress. Additionally, it may modulate specific signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s bioactivity and reactivity can be contextualized by comparing it to structurally related benzoic acid derivatives. Key differences arise from substituent type, position, and electronic effects:

Table 1: Structural and Functional Comparisons

Compound Name Substituents/Features Key Properties/Bioactivity Reference
5-Hydroxy-3-(3-hydroxymethylphenyl)benzoic acid 5-OH, 3-(3-hydroxymethylphenyl) High polarity, potential H-bond donor N/A
5-Hydroxy-3-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid Thiophene ring, methoxycarbonyl group Enhanced reactivity for chemical synthesis; used in material science
5-Methoxy-3-(4-methylthiophenyl)benzoic acid 5-OCH₃, 4-methylthiophenyl Antimicrobial, anticancer properties
2-Hydroxy-5-(2-methoxyphenyl)benzoic acid 2-OH, 5-(2-methoxyphenyl) MALDI-MS enhancer; moderate bioactivity
5-Chloro-3-(3-trifluoromethoxyphenyl)benzoic acid 5-Cl, 3-(3-CF₃O-phenyl) High electrophilicity; industrial applications

Key Insights:

Substituent Effects: Polarity: The hydroxymethyl group in the target compound increases hydrophilicity compared to non-polar groups (e.g., methylthio in or trifluoromethoxy in ). This may enhance solubility in aqueous environments, a critical factor in drug bioavailability.

Biological Activity :

  • Compounds with hydroxyl groups (e.g., 5-hydroxybenzoic acid derivatives) often exhibit antioxidant or anti-inflammatory properties . The hydroxymethyl group may further modulate these activities by providing additional binding sites.
  • Chloro and trifluoromethoxy substituents (as in ) are linked to antimicrobial and anticancer effects, but the target compound’s bioactivity profile remains speculative without direct data.

Synthetic Routes :

  • Suzuki-Miyaura coupling (mentioned in ) is a plausible method for synthesizing the target compound, given its utility in attaching aryl groups to benzoic acid cores.

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